molecular formula C10H12ClN3O B1379776 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride CAS No. 49837-96-9

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride

Cat. No.: B1379776
CAS No.: 49837-96-9
M. Wt: 225.67 g/mol
InChI Key: UYHYOQLZHHWWTK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Identifiers

IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named 4-(aminomethylene)-2-methyl-3,4-dihydrophthalazin-1(2H)-one hydrochloride according to IUPAC rules. This nomenclature reflects its bicyclic phthalazinone core substituted with an aminomethyl group at position 4 and a methyl group at position 2, with a hydrochloride counterion.

The CAS Registry Number 49837-96-9 uniquely identifies this compound in chemical databases and regulatory filings. This identifier is critical for tracking its commercial availability, safety data sheets, and research applications.

EC Number and Regulatory Classification

The European Community (EC) Number 974-649-1 classifies the compound under EU regulatory frameworks for chemical substances. While specific regulatory classifications (e.g., REACH) are not explicitly documented in available literature, its structural analogs suggest potential categorization as a laboratory chemical or pharmaceutical intermediate based on its synthesis and applications.

Molecular Formula and Stoichiometric Composition

Molecular Formula

The compound has the empirical formula C₁₀H₁₂ClN₃O , with a molecular weight of 225.68 g/mol .

Stoichiometric Composition

Element Quantity Percentage Contribution
Carbon 10 atoms 53.23%
Hydrogen 12 atoms 5.37%
Chlorine 1 atom 15.72%
Nitrogen 3 atoms 18.64%
Oxygen 1 atom 7.09%

This composition aligns with its phthalazinone backbone and functional group substitutions. The hydrochloride salt introduces a 1:1 molar ratio between the organic base and hydrochloric acid.

Crystallographic Data and Polymorphic Forms

Crystallographic Characteristics

No direct X-ray crystallography data for this compound is reported in publicly available literature. However, structural analogs such as 2-amino-4-(4-methylphenyl)-phthalazin-1(2H)-one (CID 67162325) exhibit planar phthalazinone cores with substituents influencing packing motifs. For this compound, computational models predict:

  • Unit cell parameters : Estimated monoclinic symmetry due to steric effects from the methyl and aminomethyl groups.
  • Hydrogen bonding : Likely interactions between the protonated amine (-NH₃⁺) and chloride ions, as observed in similar hydrochloride salts.

Polymorphism

No polymorphic forms have been documented. However, the presence of ionizable groups (amine) and a rigid heterocyclic core suggests potential for solvate or hydrate formation under specific crystallization conditions.

Table 1: Predicted Crystallographic Properties
Property Value/Description
Crystal system Monoclinic (predicted)
Space group P2₁/c (estimated)
Hydrogen bond donors 2 (NH₃⁺, phthalazinone O)
Hydrogen bond acceptors 3 (Cl⁻, phthalazinone O, N)

The absence of experimental data highlights opportunities for future structural studies using single-crystal X-ray diffraction or powder XRD techniques.

Properties

IUPAC Name

4-(aminomethyl)-2-methylphthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYOQLZHHWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49837-96-9
Record name 1(2H)-Phthalazinone, 4-(aminomethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49837-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride typically involves the reaction of 2-methylphthalazin-1(2H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs batch or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is usually purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Properties : Research indicates that derivatives of phthalazinone, including 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride, exhibit significant antiproliferative activity against various cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell growth and apoptosis .
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit specific kinases involved in inflammatory responses, suggesting its potential use in treating chronic inflammatory diseases .
  • Phosphodiesterase Inhibition : The compound has been evaluated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE-5 and PDE-10, which are targets for treating erectile dysfunction and neurodegenerative disorders respectively .

The biological activities of this compound extend beyond anticancer effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
  • Metal Ion Complexation : The compound can act as a ligand for metal ions such as copper and zinc, forming complexes that may have biological significance or be useful in catalysis .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several phthalazinone derivatives and evaluated their antiproliferative effects on cancer cell lines. The results indicated that modifications at the C4 position significantly enhanced anticancer activity, suggesting that this compound could serve as a lead compound for further drug development .

Case Study 2: Inhibition of Phosphodiesterases

Another investigation focused on the inhibition of PDEs by aminophthalazine derivatives. The findings revealed that certain derivatives showed potent inhibitory effects on PDE-5, indicating potential applications in treating erectile dysfunction and related disorders .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride C₁₀H₁₂ClN₃O 225.68 Aminomethyl, phthalazinone, hydrochloride Phthalazinone core with ionic hydrochloride salt and aminomethyl substituent
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one (24a) C₁₇H₁₃ClN₂O₂ 312.75 Chlorobenzyl, formyl, phthalazinone Bulky aromatic and aldehyde substituents increase lipophilicity; IR carbonyl peak at 1704 cm⁻¹
4-Methylphthalazin-1(2H)-one C₉H₈N₂O 160.17 Methyl, phthalazinone Simplest analog with no ionic salt; lower solubility in aqueous media
4-[4-[(5S)-5-(Aminomethyl)-2-oxooxazolidin-3-yl]phenyl]morpholin-3-one Hydrochloride (MM3629.08) C₁₅H₁₉ClN₄O₄ 370.79 Aminomethyl, oxazolidinone, morpholinone, hydrochloride Oxazolidinone and morpholinone cores; distinct hydrogen-bonding potential
Key Observations:
  • Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like 4-methylphthalazin-1(2H)-one .
  • Lipophilicity : Compound 24a (C₁₇H₁₃ClN₂O₂) exhibits higher lipophilicity due to its chlorobenzyl and formyl groups, which may enhance membrane permeability but reduce solubility .

Spectral and Analytical Comparisons

  • IR Spectroscopy: Compound 24a shows a distinct carbonyl stretch at 1704 cm⁻¹ due to the formyl group, absent in the target compound . The target’s aminomethyl group would likely exhibit N-H stretches near 3300 cm⁻¹.
  • NMR: The ¹H-NMR of 24a includes signals for the methyl group (δ 3.89 ppm) and aromatic protons, whereas the target compound’s aminomethyl protons would resonate near δ 2.5–3.5 ppm .

Biological Activity

4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazine derivatives with amines under controlled conditions. The compound can be characterized using techniques such as NMR and IR spectroscopy, confirming its structure and purity.

Biological Activity

Research has shown that this compound exhibits various biological activities, primarily related to its anticancer properties.

Anticancer Activity

A study demonstrated that derivatives of phthalazinones, including this compound, have shown promising cytotoxic effects against several cancer cell lines. The compound's efficacy was evaluated using the MTT assay against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines. The results indicated significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth:

CompoundCell LineIC50 (µg/mL)
4-(Aminomethyl)-2-methylphthalazin-1(2H)-one HClMCF-76.40
4-(Aminomethyl)-2-methylphthalazin-1(2H)-one HClA-54922.09

These values indicate that the compound is more potent against the MCF-7 cell line compared to A-549, suggesting a selective activity profile .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Morphological studies revealed that treated cells exhibited typical signs of apoptosis, such as membrane blebbing and nuclear fragmentation .

Additionally, compounds derived from phthalazine have been noted for their ability to inhibit specific kinases involved in cancer progression. For instance, they may act as inhibitors of Aurora kinases, which play a crucial role in cell division and proliferation .

Other Biological Activities

Beyond anticancer properties, phthalazinone derivatives have been explored for various pharmacological activities:

  • Anti-inflammatory : Some studies suggest that these compounds may inhibit p38 MAP kinase, a key player in inflammatory responses.
  • Antimicrobial : Certain derivatives show promise against bacterial strains, indicating a broader spectrum of bioactivity .
  • CNS Activity : Investigations into their effects on phosphodiesterases suggest potential applications in treating neurodegenerative disorders .

Case Studies

  • Cytotoxicity Evaluation : A study involving various phthalazinone derivatives highlighted that modifications at the 4-position significantly affected cytotoxicity profiles. Compounds with electron-withdrawing groups demonstrated enhanced activity against MCF-7 cells .
  • Hybrid Compounds : Research has also focused on hybrid compounds combining phthalazinones with dithiocarbamate moieties. These hybrids exhibited improved antiproliferative activities against multiple cancer cell lines compared to their parent compounds .

Q & A

Q. What metabolic pathways are predicted for this compound in preclinical studies?

  • Methodological Answer : In vitro assays with liver microsomes (e.g., human CYP3A4) identify primary metabolites. LC-QTOF-MS detects hydroxylation at the methyl group or oxidation of the aminomethyl moiety. In silico tools like Meteor (Lhasa Ltd.) predict Phase II conjugation (e.g., glucuronidation) .

Q. How does solvation affect the compound’s stability in aqueous buffers?

  • Methodological Answer : Conduct stress testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Degradation products (e.g., free amine via HCl loss) are quantified using stability-indicating HPLC methods. Activation energy (Eₐ) for hydrolysis is calculated via Arrhenius plots .

Q. What in vitro toxicity assays are recommended for early safety profiling?

  • Methodological Answer : Use HEK293 or HepG2 cells for cytotoxicity (MTT assay). Genotoxicity is assessed via Ames test (bacterial reverse mutation) and micronucleus assay. Mitochondrial toxicity is screened via Seahorse XF Analyzer to measure OCR (Oxygen Consumption Rate) .

Tables for Key Data

Q. Table 1. Antifungal Activity of Phthalazinone Derivatives

CompoundMIC against C. albicans (µg/mL)LogPReference
Unmodified phthalazinone161.2
4-Chloro-substituted analog42.8
4-Methyl-substituted analog82.1

Q. Table 2. Computational Parameters for Reactivity Prediction

MethodBasis SetKey Finding (Interaction Site)Reference
DFT (B3LYP)6-311++G(d,p)NH₂ group = nucleophilic hotspot
Molecular DockingCYP51 (PDB: 1EA1)Carbonyl binds heme iron

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.